4-(benzyloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide
Overview
Description
4-(benzyloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with benzyloxy and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyloxy halide.
Coupling with piperazine: The benzyloxy halide is then reacted with piperazine under basic conditions to form the benzyloxy-piperazine intermediate.
Introduction of the thiophenyl group: The thiophenyl group is introduced via a carbonylation reaction, where thiophene-2-carbonyl chloride is reacted with the benzyloxy-piperazine intermediate.
Final coupling: The final step involves coupling the resulting intermediate with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the thiophenyl moiety can be reduced to form a thiophenyl alcohol derivative.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Thiophenyl alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-(benzyloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and thiophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)phenol: Similar in structure but lacks the thiophenyl and piperazine moieties.
N-(4-(4-(thiophen-2-ylcarbonyl)piperazin-1-yl)phenyl)benzamide: Similar but lacks the benzyloxy group.
4-(benzyloxy)-N-(4-aminophenyl)benzamide: Similar but lacks the thiophenyl group.
Uniqueness
4-(benzyloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide is unique due to the presence of both benzyloxy and thiophenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
4-phenylmethoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c33-28(23-8-14-26(15-9-23)35-21-22-5-2-1-3-6-22)30-24-10-12-25(13-11-24)31-16-18-32(19-17-31)29(34)27-7-4-20-36-27/h1-15,20H,16-19,21H2,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJYDOYOEZEOQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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